N-PROPYL-N'-[1-(3-PYRIDYL)ETHYL]UREA
Description
N-PROPYL-N'-[1-(3-PYRIDYL)ETHYL]UREA is a urea derivative characterized by a propyl group on one nitrogen atom and a 1-(3-pyridyl)ethyl substituent on the adjacent nitrogen. Its structure combines a urea backbone (NH₂–CO–NH₂) with a pyridine ring, a heterocyclic aromatic moiety, and an ethyl linker. The pyridyl group may influence solubility, metabolic pathways, or receptor interactions, as seen in structurally related compounds .
Properties
IUPAC Name |
1-propyl-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-6-13-11(15)14-9(2)10-5-4-7-12-8-10/h4-5,7-9H,3,6H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCDPEKDTVOSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(C)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of propylamine with 1-(3-pyridyl)ethyl isocyanate in an aqueous medium can yield the desired product . This method is advantageous due to its simplicity and the use of water as a solvent, which is environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of N-substituted ureas, including N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA, often involves the reaction of isocyanates or carbamoyl chlorides with amines . The use of phosgene to generate the isocyanate intermediate is a common practice, although it poses environmental and safety concerns. Alternative methods that avoid the use of phosgene are being developed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The following table compares N-PROPYL-N'-[1-(3-PYRIDYL)ETHYL]UREA with other urea-based compounds, focusing on substituents, applications, and key properties:
Key Observations:
- Substituent Impact : The pyridyl group in this compound may enhance solubility in polar solvents compared to purely aromatic or alkyl-substituted ureas like fenuron or isoproturon. Pyridine’s basicity could also influence binding to biological targets .
- Pharmacological Potential: Unlike sulfonylureas (e.g., chlorpropamide), which target insulin secretion, the pyridyl-ethyl substituent might direct this compound toward neurological or enzymatic targets, given pyridine’s role in nicotinamide metabolism .
- Metabolic Considerations : Pyridyl-containing compounds, such as tobacco-specific nitrosamines (e.g., NNK, NNAL), undergo α-hydroxylation and form DNA adducts . While this compound lacks the nitrosamine group, its pyridyl moiety could still interact with cytochrome P450 enzymes, altering metabolic stability .
Comparison with Pyridyl-Containing Non-Urea Compounds
Relevance to this compound:
- Metabolic Pathways: The 3-pyridyl group in NNK undergoes hydroxylation and glucuronidation .
- However, the pyridyl-ethyl group’s electronic properties might influence interactions with cellular nucleophiles, warranting further toxicological evaluation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
